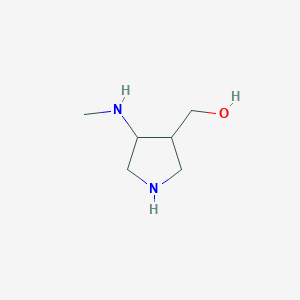
(4-(Methylamino)pyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Methylamino)pyrrolidin-3-yl)methanol, also known as MPMM, is a chemical compound that has been studied for its potential as a therapeutic agent. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for various applications in scientific research.
Mecanismo De Acción
The mechanism of action of (4-(Methylamino)pyrrolidin-3-yl)methanol is not fully understood, but it is thought to act as an agonist at the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction, making it a promising target for the development of new therapeutic agents.
Efectos Bioquímicos Y Fisiológicos
(4-(Methylamino)pyrrolidin-3-yl)methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its ability to reduce drug-seeking behavior. It has also been shown to have analgesic properties, suggesting that it may be useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-(Methylamino)pyrrolidin-3-yl)methanol for use in lab experiments is its unique mechanism of action. This makes it a promising candidate for the development of new therapeutic agents. However, there are also limitations to its use. For example, it may be difficult to obtain in large quantities, and it may have potential side effects that need to be carefully studied.
Direcciones Futuras
There are many potential future directions for research on (4-(Methylamino)pyrrolidin-3-yl)methanol. One area of interest is in the development of new therapeutics for addiction. Another potential direction is in the treatment of pain. Additionally, further research is needed to fully understand the mechanism of action of (4-(Methylamino)pyrrolidin-3-yl)methanol and its potential side effects. Overall, (4-(Methylamino)pyrrolidin-3-yl)methanol is a promising compound that has the potential to lead to the development of new treatments for a variety of conditions.
Aplicaciones Científicas De Investigación
(4-(Methylamino)pyrrolidin-3-yl)methanol has been studied for its potential as a therapeutic agent in various scientific research applications. One of the most promising areas of research has been in the treatment of addiction. (4-(Methylamino)pyrrolidin-3-yl)methanol has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be an effective treatment for substance use disorders.
Propiedades
Número CAS |
128740-30-7 |
|---|---|
Nombre del producto |
(4-(Methylamino)pyrrolidin-3-yl)methanol |
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
[4-(methylamino)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c1-7-6-3-8-2-5(6)4-9/h5-9H,2-4H2,1H3 |
Clave InChI |
WXYKJIYEJCIDIX-UHFFFAOYSA-N |
SMILES |
CNC1CNCC1CO |
SMILES canónico |
CNC1CNCC1CO |
Sinónimos |
3-Pyrrolidinemethanol,4-(methylamino)-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

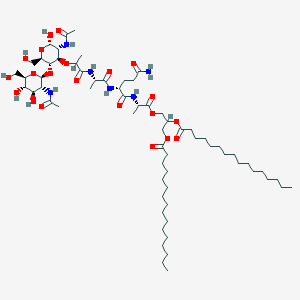
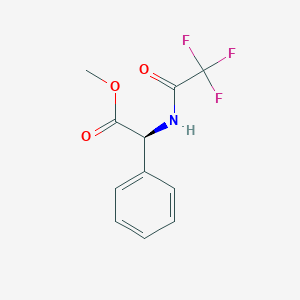
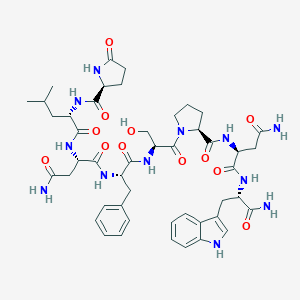
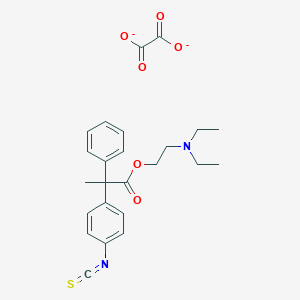
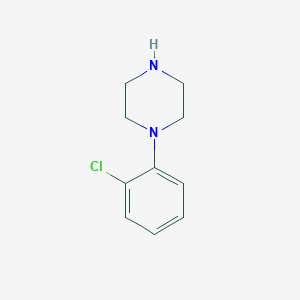
![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)
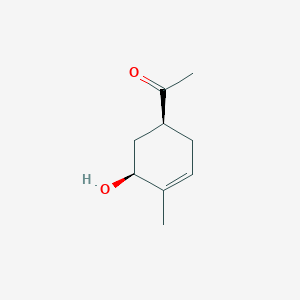
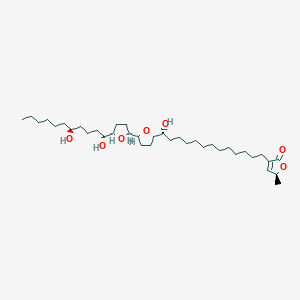
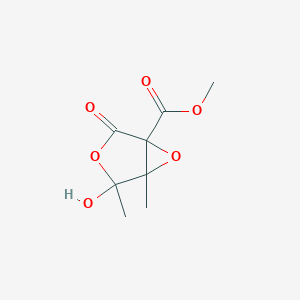
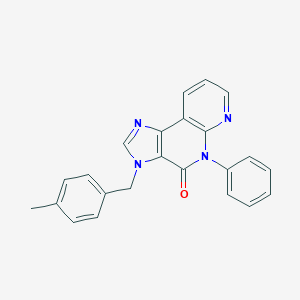
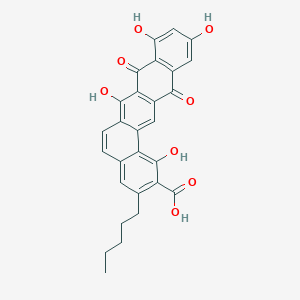
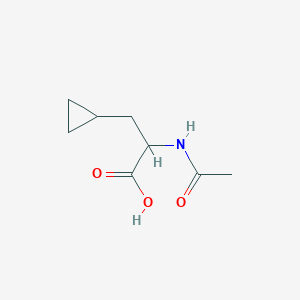
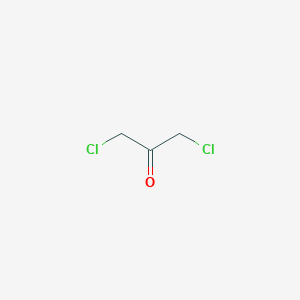
![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)